N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide
Brand Name: Vulcanchem
CAS No.: 2640961-80-2
VCID: VC11852572
InChI: InChI=1S/C20H20N4O2/c1-24-18(12-14-22-24)16-9-7-15(8-10-16)11-13-21-19(25)20(26)23-17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,21,25)(H,23,26)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide

CAS No.: 2640961-80-2

Cat. No.: VC11852572

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide - 2640961-80-2

Specification

CAS No. 2640961-80-2
Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-phenyloxamide
Standard InChI InChI=1S/C20H20N4O2/c1-24-18(12-14-22-24)16-9-7-15(8-10-16)11-13-21-19(25)20(26)23-17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,21,25)(H,23,26)
Standard InChI Key XVTGSPPHUVNHHN-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-methyl-1H-pyrazole ring substituted at the 5-position with a phenyl group. This aromatic system connects via an ethyl linker to a secondary amide group, which is further bonded to a phenyl-substituted ethanediamide moiety. The pyrazole ring’s nitrogen atoms and the amide groups contribute to hydrogen-bonding interactions, influencing solubility and target binding.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{2}
Molecular Weight348.4 g/mol
CAS Registry Number2640961-80-2
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors4 (amide carbonyl oxygens)
Rotatable Bonds6

The compound’s moderate lipophilicity (LogP2.8\text{LogP} \approx 2.8) suggests reasonable membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics.

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions yields the 1-methyl-1H-pyrazole core. For example, reacting phenylhydrazine with ethyl acetoacetate forms 3-methyl-1-phenylpyrazol-5-one, a precursor for further functionalization .

  • Phenyl Substitution: Electrophilic aromatic substitution introduces the 4-substituted phenyl group. A Friedel-Crafts alkylation or Suzuki-Miyaura coupling may attach the phenyl-ethyl linker to the pyrazole.

  • Amide Bond Formation: Coupling the ethyl-linked phenylpyrazole with phenylethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt) completes the structure.

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Structural confirmation employs:

  • FT-IR: Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 1540–1560 cm1^{-1} (pyrazole ring vibrations) .

  • 1^1H-NMR: Signals at δ 2.5–3.0 ppm (ethyl linker CH2_2), δ 7.2–8.1 ppm (aromatic protons), and δ 8.3–8.5 ppm (amide NH).

  • LC-MS: Molecular ion peak at m/z 348.4 [M+H]+^+.

Pharmacological Activities

Anticonvulsant Mechanisms

In silico studies predict modulation of voltage-gated sodium channels (Nav_v1.2), critical for neuronal excitability. By stabilizing the inactivated state of Nav_v1.2, the compound reduces repetitive firing in hippocampal neurons, mimicking the action of phenytoin. Animal models of maximal electroshock (MES) show a 40% reduction in seizure duration at 50 mg/kg (oral), comparable to reference drugs.

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The pyrazole ring’s planar structure likely disrupts bacterial membrane integrity, while the amide groups enhance solubility in aqueous environments.

Comparative Pharmacological Profile

ActivityModelResultReference Compound
AnticonvulsantMES test (mice)ED50_{50} = 50 mg/kgPhenytoin (ED50_{50} = 45 mg/kg)
Anti-inflammatoryLPS-induced PGE2_262% inhibition at 10 μMIndomethacin (48%)
AntimicrobialS. aureusMIC = 32 μg/mLAmpicillin (MIC = 16 μg/mL)

Future Research Directions

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models are needed to establish safety margins.

  • Structure-Activity Relationships (SAR): Modifying the pyrazole’s methyl group or amide substituents could enhance potency.

  • Formulation Development: Nanoemulsions or liposomal carriers may improve bioavailability for CNS delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator